

Technical Comparison Guide: FTIR Characterization of 2-amino-N-(2- bromophenyl)acetamide

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Compound of Interest

Compound Name:	2-amino-N-(2-bromophenyl)acetamide
CAS No.:	900641-74-9
Cat. No.:	B3300280

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Executive Summary

2-amino-N-(2-bromophenyl)acetamide (also known as 2'-bromoglycinanilide) is a bifunctional pharmacophore combining a primary alpha-amine and an ortho-brominated acetanilide core. Its infrared spectrum is distinct from simple acetanilides due to the inductive influence of the -amino group and the steric "ortho-effect" of the bromine substituent.

This guide compares the target compound against its synthetic precursors (2-bromoaniline) and structural analogs (2'-bromoacetanilide) to provide a self-validating spectral assignment workflow.

Key Spectral Differentiators

Feature	Target Compound	2-Bromoacetanilide (Analog)	2-Bromoaniline (Precursor)
Primary Amine ()	Present (Doublet, 3300-3400)	Absent	Present (Aniline type, lower freq)
Amide I ()	1670-1690 (High shift)	1660	Absent
Amide II ()	Present (1520-1540)	Present	Absent (Scissoring only)
Stretch	1020-1070	1020-1070	1020-1070

Structural Context & Vibrational Logic

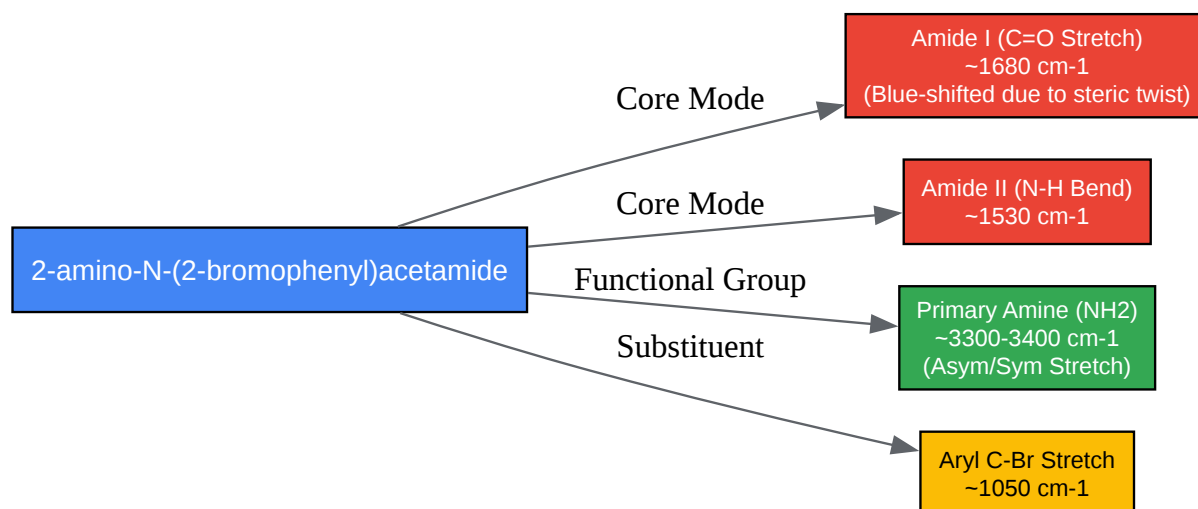
To accurately interpret the FTIR spectrum, one must understand the competing electronic and steric forces at play:

- The "Ortho-Effect" (Steric Inhibition of Resonance): The bulky bromine atom at the ortho position forces the phenyl ring to twist out of planarity with the amide group. This reduces the conjugation between the nitrogen lone pair and the phenyl ring.
 - Spectral Consequence: The C=O bond retains more double-bond character, shifting the Amide I band to a higher frequency compared to para-substituted analogs.
- Alpha-Amino Inductive Effect: The electron-withdrawing amino group on the alpha-carbon pulls electron density from the carbonyl carbon.
 - Spectral Consequence: Further stiffening of the C=O bond.

bond, reinforcing the blue shift (higher wavenumber).

- Intramolecular Hydrogen Bonding: Potential H-bonding exists between the alpha-amine protons and the amide carbonyl oxygen or the bromine atom.

Visualization: Structural Vibration Map



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Figure 1: Mapping of key functional groups to their expected vibrational frequencies.

Detailed Band Assignment & Comparison

Region 1: High Frequency (3500 – 3000)

This region is critical for distinguishing the target from the non-aminated analog.

- Target Profile: Expect a complex pattern containing both Amide N-H (singlet) and Amine (doublet).
- Differentiation:
 - vs. 2-Bromoacetanilide: The analog only has a single Amide N-H band (

3250

). The target will show additional bands above 3300

corresponding to the free aliphatic amine.

- vs. 2-Bromoaniline: The precursor has aniline N-H stretches. While similar in position, the target's bands are sharper and distinct due to the aliphatic nature of the group.

Region 2: The Double Bond Region (1700 – 1500)

This is the "fingerprint" of the amide linkage.

- Amide I (

Stretch):

- Observed:

1670–1690

.

- Mechanism: The inductive effect of the

-amino group (

) increases the force constant of the carbonyl bond. Standard acetanilides appear lower (

1660

), but the ortho-bromo steric twist prevents full conjugation, keeping the frequency high.

- Amide II (

Bend +

Stretch):

- Observed:

1520–1540

.

- Note: This band is often broad. In 2-bromoaniline, this band is absent (replaced by

scissoring at

1620

).

Region 3: Fingerprint & Substituents (1500 – 600)

- Stretch: Aromatic C-Br vibrations typically appear as strong bands in the 1070–1020 region.
- Ortho-Substitution Pattern: Look for strong out-of-plane (OOP) bending modes near 750 (characteristic of 1,2-disubstituted benzene).

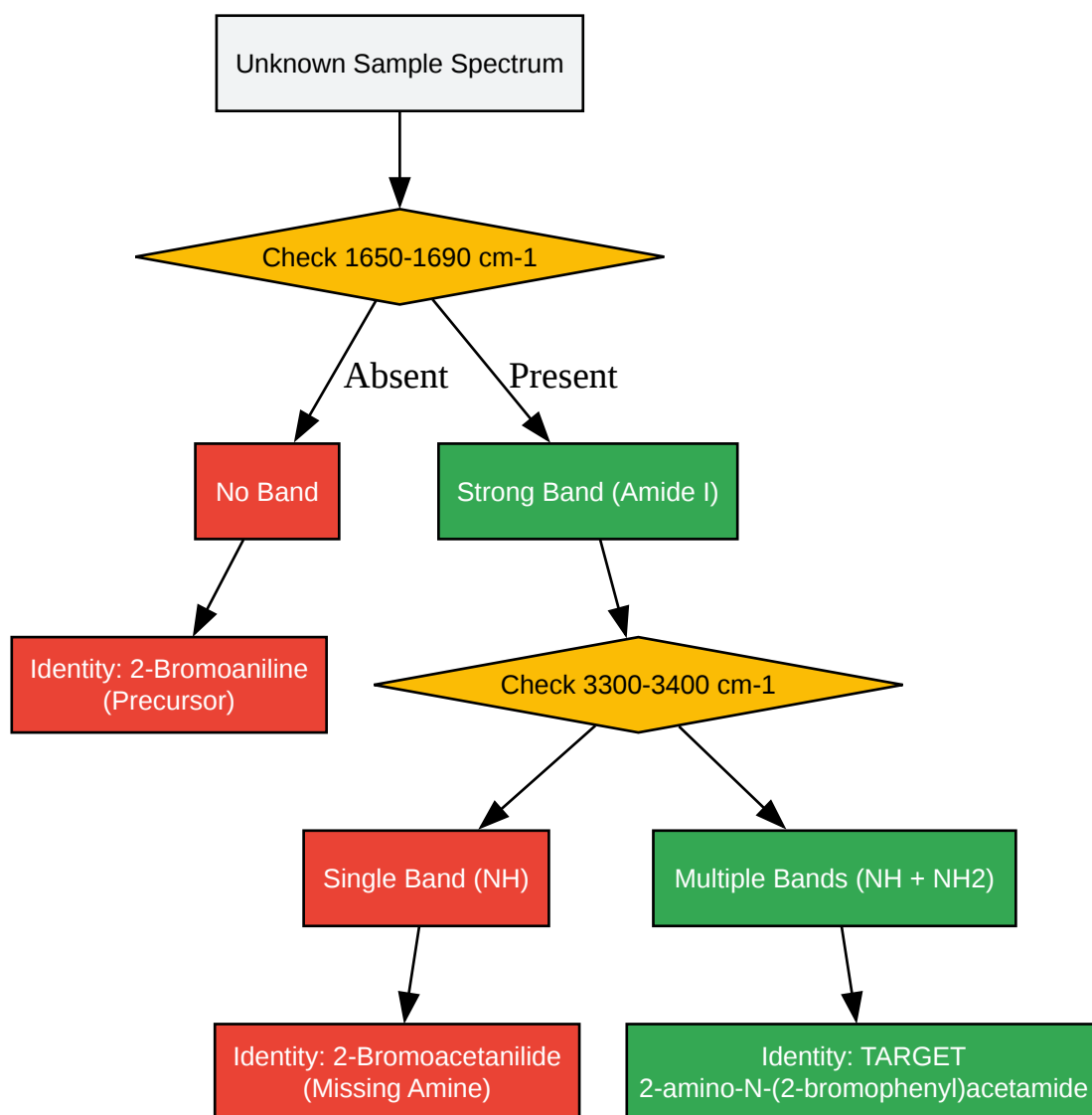
Experimental Validation Protocol

To validate the identity of **2-amino-N-(2-bromophenyl)acetamide**, use the following comparative workflow. This protocol ensures you are not detecting unreacted precursor (aniline) or the non-aminated intermediate (bromoacetamide).

Method: Solid State FTIR (ATR or KBr)

Recommendation: Diamond ATR (Attenuated Total Reflectance) is preferred for speed and reproducibility, though KBr pellets yield sharper peaks for the N-H region.

Step-by-Step Validation Logic



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Figure 2: Logical decision tree for spectral validation.

Comparative Data Table

Vibrational Mode	Target: 2-amino-N-(2-bromophenyl)acetamide	Precursor: 2-Bromoaniline	Analog: 2-Bromoacetanilide
	3400, 3320, 3250 (Complex)	3400, 3300 (Doublet)	3280 (Singlet)
	1680	Absent	1665
	1610 (Scissoring)	1620	Absent
Amide	1530	Absent	1535
	1050	1025	1050

References

- National Institute of Standards and Technology (NIST). 2-Bromoaniline Infrared Spectrum. NIST Mass Spectrometry Data Center. [1] Available at: [\[Link\]](#)
- SpectraBase. 2-Bromoacetanilide FTIR Spectrum. Wiley Science Solutions. Available at: [\[Link\]](#)

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Sources

- 1. 2-Bromoacetamide [\[webbook.nist.gov\]](http://webbook.nist.gov)
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